molecular formula C16H17N5O2S2 B2628674 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 886927-32-8

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B2628674
CAS RN: 886927-32-8
M. Wt: 375.47
InChI Key: AQDKBVACGSULHH-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a thiophene, a triazole, a sulfanyl, and an acetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the various functional groups . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amine and acetamide groups could participate in acid-base reactions, the thiophene and triazole rings could undergo electrophilic aromatic substitution, and the sulfanyl group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties could be measured experimentally or predicted using computational chemistry methods.

Scientific Research Applications

Antibacterial Activity

The synthesized compound has been investigated for its antibacterial potential. In vitro studies evaluated its effectiveness against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus. The compound’s interaction with bacterial cell membranes and inhibition of bacterial growth make it a promising candidate for novel antibacterial agents .

DNA Binding and Interaction

Fluorescence spectroscopy, viscosity measurements, and adsorption studies were employed to explore the interaction of the compound with CT-DNA (calf thymus DNA). Understanding how the compound binds to DNA provides insights into its potential therapeutic applications, including gene regulation and targeted drug delivery .

Biological Perspectives

The synthesized complex was assessed for its biological perspectives, including DNA binding and antibacterial activity. These studies contribute to our understanding of the compound’s mode of action and potential applications in medicine and biotechnology .

Computational Simulation and Electronic Properties

Density functional theory (DFT) simulations confirmed the stable geometry of the complex. Additionally, electronic properties, such as HOMO-LUMO energy levels, were calculated. These insights aid in predicting the compound’s behavior in various environments and guide further experimental investigations .

ADMET Analysis

The compound’s ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties were assessed. Favorable drug-likeness features were observed based on Lipinski’s criteria, suggesting its potential as a drug candidate .

Thiophene Derivatives in Medicinal Chemistry

Thiophene-based compounds, including the one , have garnered interest due to their diverse biological effects. Researchers explore their potential as anticancer agents, anti-atherosclerotic agents, and metal complexing agents. These applications highlight the versatility of thiophene derivatives in drug discovery .

Mechanism of Action

    Target of action

    Compounds containing thiophene and 1,2,4-triazole rings have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” would depend on the exact nature of its biological activity.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other resources for information on potential hazards .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-2-23-12-7-5-11(6-8-12)18-14(22)10-25-16-20-19-15(21(16)17)13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKBVACGSULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

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